molecular formula C8H11BrClN B7969981 (3-Bromo-4-methylphenyl)methanamine hydrochloride

(3-Bromo-4-methylphenyl)methanamine hydrochloride

Cat. No.: B7969981
M. Wt: 236.53 g/mol
InChI Key: WFMPNOKMWRZMPC-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H11BrClN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methylphenylmethanamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.

    Formation of Hydrochloride Salt: The resulting (3-Bromo-4-methylphenyl)methanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

The reaction conditions often involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-4-methylphenyl)methanamine hydrochloride is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated phenylmethanamines on biological systems. It may serve as a precursor for developing bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
  • (3-Bromo-4-nitrophenyl)methanamine hydrochloride
  • (3-Bromo-4-chlorophenyl)methanamine hydrochloride

Uniqueness

(3-Bromo-4-methylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents can significantly impact the compound’s chemical reactivity and biological activity compared to other similar compounds with different substituents.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMPNOKMWRZMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To LiAlH4 (1M in ether) (400 mL, 400 mmol) in a 2 L 3-neck flask with mechanical stirring under nitrogen at −5° C. was added concentrated H2SO4 (10.94 mL, 219 mmol) dropwise. Gas evolution was observed and the solution became cloudy and the foamy mixture was not as easy to stir. Temperature got as high as 3° C. The addition took 28 min. This mixture was stirred for 60 min and then the 3-bromo-4-methylbenzonitrile (37.3 g, 190 mmol) in THF (850 mL) was added over 18 min (max temp=10° C.). The slightly peach-colored mixture was stirred in the ice bath. After 30 min water (90 mL) was added carefully to give a white mixture, followed by 2M sodium hydroxide. After adding 100 mL, a solid that appeared to be amenable to filtration had formed. This was stirred for 30 min. The slightly waxy solid was filtered off and the single-phase filtrate washed with brine, dried and evaporated. This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that was re-dissolved in ether (350 mL), filtered to remove some solid, and to the oil was added 1M hydrogen chloride in ether (1 eq based on starting nitrile, 190 mmol, 190 mL) slowly with stirring under nitrogen, This gave a solid that was collected by vacuum filtration and sucked dry, then dried under high vacuum to give 41.34 g (92%) of a white solid that the lab HPLC showed to be 98.8% pure with a retention time of 1.56 min. LC-MS m/z 200, 202 (M+H)+, 1.05 min (ret time).
Quantity
400 mL
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reactant
Reaction Step One
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Quantity
90 mL
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solvent
Reaction Step Two
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10.94 mL
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reactant
Reaction Step Three
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37.3 g
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reactant
Reaction Step Four
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Quantity
850 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
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190 mL
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solvent
Reaction Step Seven
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Quantity
350 mL
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solvent
Reaction Step Eight
Yield
92%

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